molecular formula C16H13N7O2S B2457470 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034348-79-1

2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2457470
CAS No.: 2034348-79-1
M. Wt: 367.39
InChI Key: YHRQSKXHFCCYGT-UHFFFAOYSA-N
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Description

2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS: 2034348-79-1) is a sophisticated synthetic small molecule engineered for advanced medicinal chemistry and oncology research. This compound features a unique multi-heterocyclic architecture, integrating a pyridazinone core linked via an acetamide bridge to a fused triazolo-pyridazine system substituted with a thiophene group. This specific molecular design, particularly the fused triazolo-pyridazine ring, is known to enhance aromatic stacking interactions with biological targets, which may improve binding affinity and selectivity compared to monocyclic analogs . The presence of the electron-rich thiophene moiety further modulates the compound's electronic properties, potentially influencing its pharmacokinetic profile and its ability to engage in specific molecular interactions. The primary research value of this compound lies in the investigation of cell proliferation diseases and disorders. Its structural profile suggests potential as a key intermediate or tool compound in drug discovery programs targeting oncogenic proteins and pathways that are traditionally considered challenging to drug. Small molecules with such complex heteroaromatic systems are increasingly valuable in probing intracellular targets . Researchers can utilize this acetamide derivative to explore its mechanism of action, which may involve the modulation of key oncogenic drivers or critical protein-protein interactions within cancer cells. The compound is strictly for research applications and is not intended for diagnostic or therapeutic purposes. Handling should adhere to standard laboratory safety protocols. For comprehensive handling, storage, and exclusive research data, please contact our team of experts.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c24-15(10-22-16(25)4-1-7-18-22)17-9-14-20-19-13-6-5-11(21-23(13)14)12-3-2-8-26-12/h1-8H,9-10H2,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRQSKXHFCCYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Triazolo-Pyridazin-3-ol

The triazolo-pyridazine scaffold is synthesized via cyclocondensation followed by chlorination:

Step 1: Cyclization
4-Amino-1,2,4-triazole reacts with ethyl acetoacetate under acidic conditions to yieldtriazolo[4,3-b]pyridazin-3-ol.

Step 2: Chlorination with PCl₃
Refluxing the triazolo-pyridazin-3-ol (436 mg) in phosphorus trichloride (6 mL) for 3.5 hours affords 3-chloro-triazolo[4,3-b]pyridazine in 64% yield after extraction (281 mg).

Parameter Value
Reagent PCl₃
Temperature Reflux (≈110°C)
Reaction Time 3.5 hours
Yield 64%

Acetamide Linker Assembly

Synthesis of 2-(6-Oxopyridazin-1(6H)-yl)acetic Acid

Pyridazinone is functionalized via nucleophilic substitution:

Step 1: Alkylation of Pyridazinone
6-Hydroxypyridazin-1(6H)-one reacts with ethyl bromoacetate in DMF with K₂CO₃ to form ethyl 2-(6-oxopyridazin-1(6H)-yl)acetate (85% yield).

Step 2: Saponification
Hydrolysis with NaOH in ethanol/water (1:1) at 60°C yields the carboxylic acid derivative (quantitative).

Amide Bond Formation

The acetamide bridge is constructed via EDC/HOBt-mediated coupling:

Reagents

  • 2-(6-Oxopyridazin-1(6H)-yl)acetic acid (1.2 eq)
  • (6-(Thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine (1 eq)
  • EDC·HCl (1.5 eq), HOBt (1.5 eq)
  • Solvent: DMF, 0°C → RT, 24 hours

Workup
Purification by silica gel chromatography (EtOAc/hexane 3:1) yields the target compound in 68% purity, with final recrystallization from ethanol raising purity to >95%.

Alternative Routes and Optimization Strategies

One-Pot Assembly

A streamlined approach condenses key steps:

  • In Situ Chlorination : POCl₃ in DMF at 0°C converts pyridazinone hydroxyl to chloride.
  • Concurrent Coupling : Thiophen-2-ylboronic acid and acetamide precursor are added sequentially.
  • Yield Improvement : 82% overall yield by reducing intermediate isolation steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates Suzuki coupling and amidation steps, cutting total synthesis time from 48 to 6 hours.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J = 5.2 Hz, 1H, thiophene-H), 4.62 (s, 2H, CH₂), 2.21 (s, 3H, COCH₃).
  • HRMS : m/z calcd for C₁₆H₁₃N₇O₂S [M+H]⁺ 367.39, found 367.41.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity with retention time 12.7 min.

Challenges and Mitigation Strategies

Regioselectivity in Triazolo-Pyridazine Functionalization

The 6-position’s reactivity dominates due to electron-deficient triazolo-pyridazine ring, minimizing 7-substituted byproducts (<5%).

Amide Bond Stability

The methylacetamide linker’s rotational flexibility necessitates low-temperature coupling to prevent epimerization.

Industrial-Scale Considerations

Cost-Effective Chlorination

Replacing PCl₃ with POCl₃ reduces reagent costs by 40% while maintaining 70–75% yield.

Solvent Recycling

DMF recovery via vacuum distillation achieves 90% reuse, lowering environmental impact.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct thiophene coupling without pre-halogenation (pilot-scale yield: 65%).

Biocatalytic Amidation

Immobilized lipase (Candida antarctica) catalyzes acetamide bond formation in aqueous buffer (pH 7.4, 45°C), achieving 89% conversion.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Linker

The acetamide group (-NHCO-) serves as a reactive site for nucleophilic substitutions. For example:

  • Hydrolysis : Under acidic or basic conditions, the acetamide undergoes hydrolysis to form carboxylic acid derivatives.

    • Conditions : 2 M HCl (80°C, 4 hr) or 2 M NaOH (reflux, 6 hr) .

    • Products : 2-(6-oxopyridazin-1(6H)-yl)acetic acid and free amine intermediates.

Reaction Type Reagents/Conditions Outcome Yield
Acidic hydrolysis2 M HCl, 80°C, 4 hrCarboxylic acid + amine byproduct72–78%
Basic hydrolysis2 M NaOH, reflux, 6 hrCarboxylate salt + ammonia release65–70%

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophen-2-yl substituent undergoes regioselective electrophilic substitution, favoring the 5-position due to electronic and steric effects:

  • Sulfonation : Concentrated H₂SO₄ at 0°C introduces sulfonic acid groups .

  • Nitration : HNO₃/H₂SO₄ mixture at 50°C yields nitro derivatives .

Reaction Type Reagents Position Product Application
SulfonationH₂SO₄, 0°C, 2 hrC5Sulfonated thiophene derivativeEnhanced water solubility
NitrationHNO₃/H₂SO₄, 50°C, 3 hrC5Nitro-thiophene analogIntermediate for amines

Oxidation/Reduction of Pyridazinone and Triazole Moieties

The pyridazinone ring (6-oxo group) and triazolo[4,3-b]pyridazine participate in redox reactions:

  • Pyridazinone Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the 6-oxo group to a hydroxyl group .

  • Triazole Oxidation : MnO₂ in acetone oxidizes the triazole ring to form N-oxide derivatives.

Reaction Type Conditions Product Biological Impact
Pyridazinone reductionH₂ (1 atm), Pd-C, EtOH, 25°C6-hydroxy-pyridazine analogIncreased hydrogen-bonding potential
Triazole oxidationMnO₂, acetone, reflux, 8 hrTriazolo[4,3-b]pyridazine N-oxideEnhanced metabolic stability

Cross-Coupling Reactions (C–H Activation)

The thiophene and pyridazine rings enable palladium-catalyzed couplings:

  • Suzuki–Miyaura : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ .

  • Buchwald–Hartwig Amination : Introduction of amines at the pyridazine C3 position .

Coupling Type Catalyst/Base Substrate Yield Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C4-fluorophenyl boronic acid83%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Piperazine76%

Cycloaddition and Ring-Opening Reactions

The triazolo[4,3-b]pyridazine core participates in dipolar cycloadditions:

  • Strain-promoted azide–alkyne cycloaddition (SPAAC) : Forms triazole-linked conjugates under copper-free conditions .

Reaction Conditions Product Application
SPAAC with azidesRT, DMSO, 24 hrTriazole-bridged heterocyclesBioconjugation probes

Pharmacological Modifications

Structural analogs highlight key reactivity for bioactivity optimization:

  • Sulfonamide introduction : Improves binding to protease active sites (e.g., SARS-CoV-2 Mpro inhibition) .

  • Methoxy group substitution : Enhances metabolic stability and membrane permeability .

Scientific Research Applications

Cytotoxic Activity

Recent studies have demonstrated that compounds similar to 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A related compound showed effective inhibition against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing similar moieties exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity suggests potential applications in treating infections .

Therapeutic Potential

Given its structural complexity, the compound may interact with multiple biological targets. For example:

  • It has been suggested that compounds with similar structures can act as inhibitors for specific enzymes or receptors involved in disease pathways, making them candidates for drug development .

Case Study 1: Anticancer Activity

In a study focusing on the synthesis and evaluation of pyridazine derivatives, it was found that certain modifications to the structure led to enhanced cytotoxicity against cancer cell lines. The introduction of different substituents on the thiophene ring significantly influenced the activity profile .

Case Study 2: Antimicrobial Efficacy

A series of compounds based on pyridazine scaffolds were tested for their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with thiophene substitutions demonstrated superior activity compared to their non-thiophenic counterparts .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesCytotoxicity (IC50 µM)Antimicrobial Activity
Compound APyridazine + Thiophene15 (HepG2)Effective against S. aureus
Compound BPyridazine + Triazole20 (MDA-MB-231)Effective against E. coli
Target CompoundPyridazine + Thiophene + TriazoleTBDTBD

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action would typically involve binding to specific enzymes or receptors in biological systems, inhibiting or modifying their activity. Detailed studies would elucidate pathways such as inhibition of specific kinases or interaction with nucleic acids.

Comparison with Similar Compounds

Similar compounds include other multi-heterocyclic entities like:

  • 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridazin-3-ylmethyl)acetamide

  • 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

  • 2-(6-oxopyridazin-1(6H)-yl)-N-((5-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Uniqueness: This compound’s unique combination of the pyridazinone, triazolopyridazine, and thiophene moieties sets it apart, potentially offering distinct chemical properties and biological activities not found in closely related compounds.

Exploring such a molecule's vast potential could open up numerous avenues in both fundamental research and practical applications, highlighting the intricate beauty and functionality embedded within its structure.

Biological Activity

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N5O2SC_{15}H_{13}N_5O_2S, with a molecular weight of 327.4 g/mol. The structure can be analyzed using SMILES notation: O=C(Cn1ncccc1=O)NCc1nccnc1-c1ccsc1 .

PropertyValue
Molecular FormulaC15H13N5O2S
Molecular Weight327.4 g/mol
CAS Number2034538-39-9

Anti-inflammatory Activity

Recent studies have indicated that compounds derived from pyridazines, including the target compound, exhibit significant anti-inflammatory properties. For instance, derivatives have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways.

  • Inhibition Studies : A study reported that pyridazine-based sulfonamides demonstrated potent inhibition against COX-2, with IC50 values ranging from 0.05 to 0.14 mM, while COX-1 showed weaker inhibition (IC50 values between 5 and 12.6 mM) .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Pyridazinone derivatives have shown promise in modulating pathways related to cell proliferation and apoptosis.

  • Mechanism of Action : The modulation of MYC oncogene expression has been suggested as a mechanism through which these compounds exert their anticancer effects .

Enzyme Inhibition

The biological activity of the compound extends to enzyme inhibition, particularly targeting carbonic anhydrases and other key enzymes involved in metabolic processes.

  • Enzyme Targeting : The compound has been tested against multiple isoforms of carbonic anhydrase, showing varying degrees of inhibition, which could be beneficial in treating disorders associated with these enzymes .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Pyridazine Derivatives : A study focused on the synthesis and evaluation of 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents showed promising results against COX and LOX enzymes .
  • Anticancer Activity Evaluation : Another research highlighted the potential of pyridazinone derivatives in cancer treatment by demonstrating their ability to inhibit cell growth in various cancer cell lines .

Table 2: Summary of Biological Activities

Biological ActivityTarget Enzyme/PathwayIC50 ValuesReference
Anti-inflammatoryCOX-20.05 - 0.14 mM
Anti-inflammatoryCOX-15 - 12.6 mM
Enzyme InhibitionCarbonic AnhydraseVaries
Anticancer ActivityMYC modulationNot specified

Q & A

Q. How do structural analogs compare in bioactivity, and what insights do they provide?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with substituted thiophene (e.g., 3-thienyl) or modified triazole cores .
  • Bioactivity clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with IC50 values .

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